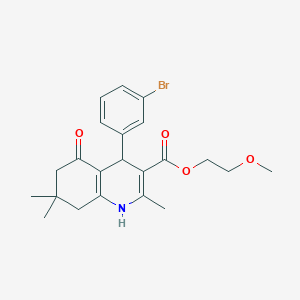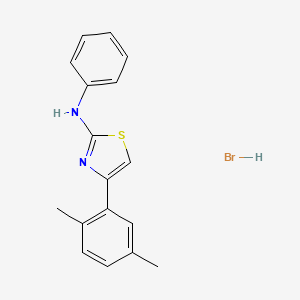![molecular formula C24H34N2O B5134996 2-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanamine](/img/structure/B5134996.png)
2-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenyl group, and a piperidinyl group.
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanamine involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with 2-methylbenzylamine to form an imine intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine. The final step involves the alkylation of the amine with 1-methyl-4-piperidone under basic conditions to obtain the target compound.
Chemical Reactions Analysis
2-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
2-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanamine can be compared with similar compounds such as:
- 2-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]ethanamine
- N-[(2-methylphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanamine
- 2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O/c1-20-6-4-5-7-23(20)19-26(18-22-12-15-25(2)16-13-22)17-14-21-8-10-24(27-3)11-9-21/h4-11,22H,12-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHQHVZAYIZTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CCC2=CC=C(C=C2)OC)CC3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[1-(2-methylbenzyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5134916.png)
![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5134923.png)
![4-Bromo-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5134925.png)
![N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5134935.png)
![ETHYL 5-ETHYL-2-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B5134943.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)-1,2-oxazole-3-carboxamide](/img/structure/B5134952.png)
![2-methyl-5-{4-[(5-methyl-3-pyridinyl)carbonyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5134958.png)
![(5E)-5-[[3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5134962.png)
![N-[2-(2-methoxy-4-propylphenoxy)ethyl]prop-2-en-1-amine](/img/structure/B5134970.png)

![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5134984.png)

![N-(3-chloro-4-methylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5135006.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B5135009.png)
